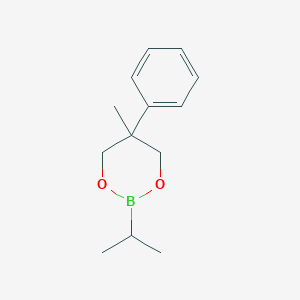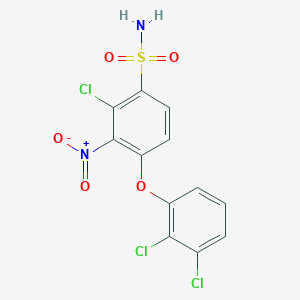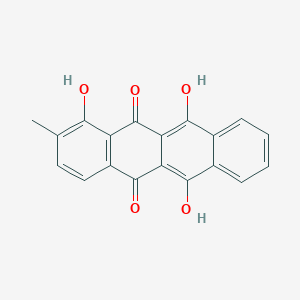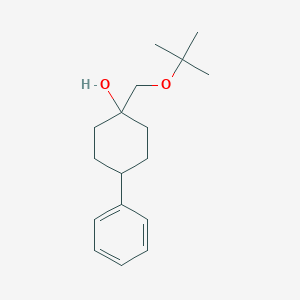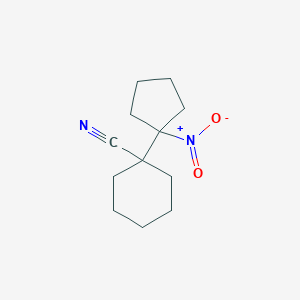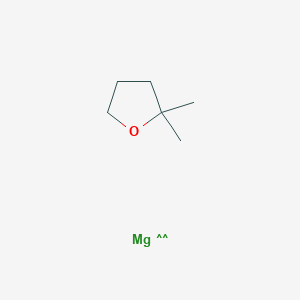![molecular formula C26H34N2O4 B14397471 1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione CAS No. 88476-74-8](/img/structure/B14397471.png)
1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by its anthracene backbone, which is functionalized with diethylamino and ethoxy groups. The presence of these functional groups imparts specific chemical reactivity and solubility properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione typically involves the functionalization of anthraquinone derivatives. One common method includes the reaction of 1,8-dihydroxyanthraquinone with diethylaminoethanol under specific conditions to introduce the diethylamino and ethoxy groups. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The diethylamino and ethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various functionalized anthracene compounds .
Applications De Recherche Scientifique
1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately cell death. These interactions are mediated by the compound’s planar structure and functional groups, which facilitate binding to biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(p-tolylamino)anthracene-9,10-dione: Another anthraquinone derivative with similar functional groups but different substitution patterns.
1,8-Dimethoxyanthraquinone: A compound with methoxy groups instead of diethylamino and ethoxy groups.
1,4-Diaminoanthraquinone Derivatives: Compounds with amino groups that exhibit different solubility and reactivity properties.
Uniqueness
1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione is unique due to its specific combination of diethylamino and ethoxy groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
88476-74-8 |
|---|---|
Formule moléculaire |
C26H34N2O4 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
1,8-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O4/c1-5-27(6-2)15-17-31-21-13-9-11-19-23(21)26(30)24-20(25(19)29)12-10-14-22(24)32-18-16-28(7-3)8-4/h9-14H,5-8,15-18H2,1-4H3 |
Clé InChI |
VSLYRNHVUOTNBV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
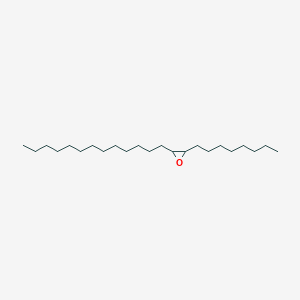
![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)
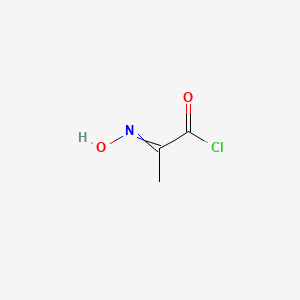


![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)
